Exciton

描述

Structure

3D Structure of Parent

属性

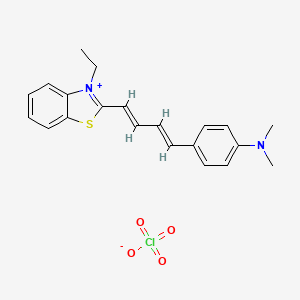

CAS 编号 |

76433-29-9 |

|---|---|

分子式 |

C21H23ClN2O4S |

分子量 |

434.9 g/mol |

IUPAC 名称 |

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |

InChI |

InChI=1S/C21H23N2S.ClHO4/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI 键 |

FWTLKTVVDHEQMM-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

手性 SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

规范 SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O |

外观 |

Solid powder |

其他CAS编号 |

76433-29-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lds 751; Lds-751; Lds751; Exciton; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Exciton Binding Energy: Formula and Calculation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Excitons

An exciton is a quasiparticle that exists in semiconductors and insulators, formed when an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole".[1] The excited electron and the hole are bound together by the electrostatic Coulomb force, forming an electrically neutral entity.[1] This bound electron-hole pair is fundamental to understanding the optical and electronic properties of materials, playing a crucial role in devices such as light-emitting diodes (LEDs), solar cells, and lasers.[2]

The stability of an this compound is quantified by its This compound binding energy (EB) , which is the energy required to dissociate the this compound into a free electron and a free hole.[2] A higher binding energy indicates a more stable this compound.[2] Excitons are broadly classified into two main types, based on the strength of the electron-hole interaction and the spatial extent of their wavefunction.[1]

-

Frenkel Excitons: These are tightly bound excitons with a small radius, typically on the order of a single unit cell. They are common in materials with low dielectric constants, such as organic molecular crystals and alkali halides.[1] Frenkel excitons have large binding energies, often in the range of 0.1 to 1 eV.[1]

-

Wannier-Mott Excitons: These are weakly bound excitons with a large radius that extends over many lattice constants. They are typically found in conventional inorganic semiconductors (e.g., GaAs, Si) where the Coulomb interaction is screened by the high dielectric constant of the material.[1] Their binding energies are much smaller, usually on the order of a few to hundreds of meV.[1]

Theoretical Models and Governing Formulas

The calculation and understanding of this compound binding energy are rooted in quantum mechanical models that describe the electron-hole interaction within a crystalline solid.

The Wannier-Mott Model (3D)

For Wannier-Mott excitons, the electron-hole pair can be modeled as a hydrogen-like system, where the hole acts as the nucleus and the electron orbits it.[1] The periodic potential of the crystal lattice is accounted for by using the effective masses of the electron and hole and by considering the dielectric screening of the medium.[1]

The binding energy (EB) of a Wannier-Mott this compound is given by a formula analogous to the Rydberg formula for the hydrogen atom:[3]

EB = (μ / me * 1 / εr2) * Ry

Where:

-

μ is the reduced effective mass of the this compound, calculated as: μ = (me * mh) / (me + mh)

-

me* is the effective mass of the electron.

-

mh* is the effective mass of the hole.

-

-

me is the rest mass of a free electron.

-

εr is the relative dielectric constant of the material.

-

Ry is the Rydberg constant (approximately 13.6 eV).

The spatial extent of the this compound is described by the This compound Bohr radius (aB) :[3]

aB = (me / μ) * εr * a0

Where a0 is the Bohr radius of the hydrogen atom (~0.053 nm).

The Frenkel Model

Due to their localized nature, Frenkel excitons cannot be accurately described by the simple hydrogenic model.[4] Their binding energy is significantly larger due to the weaker dielectric screening and stronger Coulomb interaction over a short distance.[1] For small organic conjugated molecules, the this compound binding energy can be approximated by a classical electrostatic model:[5]

EB ≈ e2 / (4πε0εrR)

Where:

-

e is the elementary charge.

-

ε0 is the vacuum permittivity.

-

εr is the relative dielectric constant.

-

R is the equivalent radius or average distance between the electron and hole.[2]

Excitons in Quantum Confined Systems

Quantum confinement, which occurs when the physical dimensions of a material are comparable to the this compound Bohr radius, significantly enhances the this compound binding energy.[6] This is due to the increased spatial overlap of the electron and hole wavefunctions and reduced dielectric screening.[6]

-

2D Materials (Quantum Wells): In an ideal two-dimensional system, the this compound binding energy is theoretically four times larger than in its 3D bulk counterpart.[3] This is why excitons in 2D materials like transition metal dichalcogenides (TMDs) are stable even at room temperature.[7]

-

1D and 0D Systems (Quantum Wires and Dots): As dimensionality is further reduced, the confinement effect becomes even stronger, leading to a further increase in this compound binding energy.[2]

Calculation and Experimental Determination

The this compound binding energy is fundamentally the difference between the electronic (or transport) bandgap and the optical bandgap.[8]

EB = Egtransport - Egoptical

-

Egtransport: The energy required to create a free, uncorrelated electron and hole.

-

Egoptical: The energy required to create a bound this compound, typically observed as the first excitonic peak in an absorption spectrum.[8]

Computational Methods

Modern quantum-mechanical calculations are powerful tools for predicting this compound binding energies.[9]

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These are widely used methods to calculate the electronic and optical properties of materials.[10][11] The transport gap can be calculated from the ionization potential and electron affinity (ground-state DFT), while the optical gap is determined from the lowest excitation energy (TD-DFT).[12] The difference yields the this compound binding energy.[10]

Experimental Techniques

Several experimental techniques are employed to measure the this compound binding energy, either by determining the electronic and optical gaps separately or by directly probing the excitonic states.[13]

dot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=2, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5, fontcolor="#202124", fontname="Arial", fontsize=9];

}

Figure 1: Logical relationship between theoretical this compound models and methods for calculating binding energy.

Data Presentation

Table 1: Typical this compound Binding Energies for Various Material Classes

| Material Class | Examples | Typical EB (meV) | This compound Type | Reference(s) |

| III-V Semiconductors | GaAs, InP | 4 - 10 | Wannier-Mott | [1] |

| II-VI Semiconductors | CdSe, ZnSe | 15 - 20 | Wannier-Mott | [14] |

| Lead-Halide Perovskites | CH3NH3PbI3 | 7 - 30 | Wannier-Mott | [15][16][17] |

| Transition Metal Dichalcogenides (2D) | MoS2, WS2, WSe2 | 300 - 800 | Wannier-Mott | [7][18] |

| Organic Semiconductors | Pentacene, PTCDA | 100 - 1000 | Frenkel | [1][10][19] |

| Carbon Nanotubes | SWCNTs | 300 - 400 | Wannier-Mott | [20] |

Table 2: Comparison of Experimental Techniques for Measuring this compound Binding Energy

| Technique | Principle | Advantages | Disadvantages |

| Absorption & PL Spectroscopy | Identifies optical gap from excitonic peaks and transport gap from the continuum onset. | Readily available; provides direct optical signature. | Accurate determination of the transport gap can be difficult, especially with strong excitonic features.[21][22] |

| Temperature-Dependent PL | Models the thermal quenching of PL intensity to extract the activation energy for this compound dissociation. | Relatively simple to implement; directly probes thermal stability. | Relies on assumptions about dissociation pathways; can be inaccurate if non-radiative recombination channels dominate.[23] |

| Photoelectron Spectroscopy (UPS/LEIPS) | Directly measures the transport gap (Egtrans = IE - EA) by probing occupied (UPS) and unoccupied (LEIPS) states. | Provides a direct, accurate measurement of the transport gap.[8][24] | Requires specialized ultra-high vacuum (UHV) equipment; surface sensitive.[25][26] |

| Electroabsorption Spectroscopy | Measures changes in absorption under an applied electric field, allowing for precise determination of EB and Eg. | Highly sensitive; can distinguish between excitonic and free-carrier responses.[16][27] | Requires device fabrication; data analysis can be complex (e.g., Franz-Keldysh-Aspnes model).[16] |

| Magneto-absorption Spectroscopy | Observes the energy shifts of excitonic states in a high magnetic field to extrapolate the zero-field binding energy. | Provides a very accurate and direct measurement of EB and reduced mass.[15] | Requires access to high-field magnets; measurements are often performed at cryogenic temperatures. |

Experimental Protocols

Protocol 1: Determination of EB using Temperature-Dependent Photoluminescence (PL)

This method is based on the principle that as temperature increases, excitons gain sufficient thermal energy to dissociate into free carriers, leading to a decrease (quenching) of the excitonic PL intensity.[23]

Methodology:

-

Sample Preparation: Prepare a thin film or bulk crystal of the material of interest on a suitable substrate. Mount the sample in a cryostat capable of precise temperature control (e.g., from 4 K to 300 K).

-

Experimental Setup:

-

Excitation Source: A laser with a photon energy greater than the material's bandgap.

-

Optics: Lenses to focus the laser onto the sample and collect the emitted photoluminescence.

-

Cryostat: To control the sample temperature.

-

Spectrometer: To disperse the collected light.

-

Detector: A sensitive detector, such as a CCD camera or a photomultiplier tube.

-

-

Data Acquisition:

-

Cool the sample to the lowest possible temperature (e.g., 4 K).

-

Record the PL spectrum at a low, constant excitation power.

-

Incrementally increase the temperature, allowing it to stabilize at each step before recording a new spectrum. Repeat this process up to room temperature or until the PL signal is fully quenched.

-

-

Data Analysis (Arrhenius Plot):

-

For each temperature (T), integrate the intensity (I) of the main excitonic emission peak.

-

Plot the natural logarithm of the integrated PL intensity, ln(I), versus the inverse of temperature, 1/(kBT), where kB is the Boltzmann constant.

-

The resulting data is often fit to the following equation: I(T) = I0 / (1 + A * exp(-EB / kBT)) Where I0 is the intensity at T=0 K, A is a proportionality constant, and EB is the activation energy, which is interpreted as the this compound binding energy.

-

In the high-temperature regime, the plot of ln(I) vs. 1/T will be linear, and the slope of this line is equal to -EB/kB.

-

Figure 2: Workflow for determining this compound binding energy via temperature-dependent photoluminescence.

Protocol 2: Determination of EB using Photoelectron and Optical Spectroscopy

This protocol provides a direct measurement of EB by independently determining the transport gap and the optical gap.[8]

Methodology:

-

Transport Gap (Egtrans) Measurement:

-

Techniques: Use a combination of Ultraviolet Photoelectron Spectroscopy (UPS) and Low-Energy Inverse Photoelectron Spectroscopy (LEIPS) in an ultra-high vacuum (UHV) system.[24]

-

UPS: Irradiate the sample with UV photons (e.g., He I source) to eject electrons from the occupied valence states.[28] The kinetic energy of the emitted photoelectrons is measured to determine the energy of the valence band maximum, which corresponds to the Ionization Energy (IE).[25]

-

LEIPS: Bombard the sample with low-energy electrons, which fall into the unoccupied conduction band states, emitting photons.[24] The energy of these photons is measured to determine the energy of the conduction band minimum, which corresponds to the Electron Affinity (EA).[29]

-

Calculation: The transport gap is the difference between the ionization energy and electron affinity: Egtrans = IE - EA .[8]

-

-

Optical Gap (Egoptical) Measurement:

-

Technique: Use standard UV-Visible (UV-Vis) absorption spectroscopy.

-

Procedure: Pass a broadband light source through a thin film of the material and measure the transmitted light as a function of wavelength.

-

Analysis: The absorption spectrum will show distinct peaks corresponding to the creation of excitons. The energy of the lowest-energy absorption peak is taken as the optical gap (Egoptical).[2]

-

-

This compound Binding Energy Calculation:

-

Calculate the final binding energy using the fundamental relationship: EB = Egtrans - Egoptical

-

Figure 3: Experimental workflow combining photoelectron and optical spectroscopy to determine E_B.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. studylib.net [studylib.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assessment of density functional methods for this compound binding energies and related optoelectronic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. arxiv.org [arxiv.org]

- 11. [1508.07396] Assessment of Density Functional Methods for this compound Binding Energies and Related Optoelectronic Properties [arxiv.org]

- 12. How to calculate this compound binding energy using TDDFT? - Questions - Q-Chem Talk [talk.q-chem.com]

- 13. This compound binding energies and polaron interplay in the optically excited state of organic–inorganic lead halide perovskites - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00454J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. emergentmind.com [emergentmind.com]

- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 20. [cond-mat/0505150] this compound binding energies in carbon nanotubes from two-photon photoluminescence [arxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Investigation into the this compound Binding Energy of Carbon Nitrides on Band Structure and Carrier Concentration through the Photoluminescence Effect [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. Beyond Chemical Composition: How Surface Science Can Measure Electronic Properties [phi.com]

- 26. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. Photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 29. pubs.acs.org [pubs.acs.org]

A Deep Dive into Excitons: Differentiating Frenkel and Wannier-Mott Excitons for Advanced Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of condensed matter physics and materials science, the concept of the exciton—a bound state of an electron and an electron hole—is fundamental to understanding the optical and electronic properties of various materials. These quasiparticles, formed by the absorption of a photon, are broadly categorized into two primary types: Frenkel and Wannier-Mott excitons. The distinction between these two is critical for the design and application of materials in fields ranging from optoelectronics to novel biosensing platforms relevant to drug discovery. This technical guide provides a comprehensive overview of the core differences between Frenkel and Wannier-Mott excitons, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Concepts: The Nature of Excitons

An this compound is formed when a photon excites an electron from the valence band to the conduction band in a semiconductor or insulator, leaving behind a positively charged "hole" in the valence band. The electrostatic Coulomb attraction between the excited electron and the hole can bind them together to form a neutral quasiparticle—the this compound. This bound pair can then move through the material, transporting energy but not net electric charge.[1] The characteristics of this bound state, particularly its spatial extent and binding energy, determine whether it is classified as a Frenkel or a Wannier-Mott this compound.

Frenkel vs. Wannier-Mott Excitons: A Comparative Analysis

The fundamental differences between Frenkel and Wannier-Mott excitons arise from the strength of the electron-hole interaction relative to the dielectric screening of the material.

Frenkel Excitons: These are tightly bound excitons with a small radius, typically on the order of a single unit cell or molecule.[2] They are characteristic of materials with low dielectric constants and strong electron-hole coupling, such as organic molecular crystals and alkali halide crystals.[3] In a Frenkel this compound, the electron and hole are localized on the same or adjacent molecules.[1] This strong localization results in a large binding energy, often in the range of 0.1 to 1.0 electron volts (eV).[2][4]

Wannier-Mott Excitons: In contrast, Wannier-Mott excitons are weakly bound with a large radius that extends over many lattice constants.[3] They are typically found in inorganic semiconductors with high dielectric constants and small effective masses of the charge carriers, which effectively screen the Coulomb interaction between the electron and the hole.[3] This results in a much smaller binding energy, typically on the order of a few to tens of milli-electron volts (meV).[3][4] The behavior of Wannier-Mott excitons can be described by a hydrogen-like model, with a series of energy levels analogous to the electronic states of the hydrogen atom.[3]

Quantitative Data Summary

The following table summarizes the key quantitative differences between Frenkel and Wannier-Mott excitons, with examples of typical materials.

| Property | Frenkel this compound | Wannier-Mott this compound |

| Binding Energy | 0.1 - 1.0 eV[2][4] | 1 - 50 meV[2][3] |

| This compound Radius | ~0.1 - 1 nm (on the order of a unit cell)[1] | ~1 - 10 nm (spanning multiple unit cells)[5] |

| Typical Materials | Organic molecular crystals (e.g., anthracene, tetracene), Alkali halides (e.g., NaCl)[3] | Inorganic semiconductors (e.g., GaAs, CdTe, ZnO)[2][3] |

| Dielectric Constant of Material | Low | High |

| Electron-Hole Interaction | Strong | Weak (screened) |

Table 1: Comparison of Frenkel and Wannier-Mott this compound Properties. This table provides a clear comparison of the defining characteristics of Frenkel and Wannier-Mott excitons, highlighting the significant differences in their binding energies and spatial extents.

Experimental Protocols for this compound Characterization

Distinguishing between Frenkel and Wannier-Mott excitons, and characterizing their properties, relies on a suite of spectroscopic techniques. Below are detailed methodologies for two key experiments.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique used to probe the electronic structure of materials. By analyzing the light emitted from a sample after photoexcitation, one can determine the energy of the excitonic states.

Methodology:

-

Sample Preparation: The material to be analyzed is prepared as a thin film or a single crystal. For low-temperature measurements, the sample is mounted in a cryostat.

-

Excitation: A monochromatic light source, typically a laser with a photon energy greater than the material's bandgap, is focused onto the sample.[6]

-

Collection of Emitted Light: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer.[7] A filter is used to block the scattered laser light from entering the spectrometer.[6]

-

Spectral Analysis: The spectrometer disperses the emitted light by wavelength, and a detector (e.g., a charge-coupled device, CCD) records the intensity at each wavelength.[7]

-

Data Interpretation: The resulting PL spectrum will show peaks corresponding to the radiative recombination of excitons. The energy of these peaks provides information about the this compound binding energy. For Wannier-Mott excitons, a series of peaks corresponding to the ground and excited states of the hydrogen-like series may be observed, especially at low temperatures.[8]

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a pump-probe technique that allows for the investigation of the dynamics of excited states, including this compound formation, relaxation, and dissociation, on ultrafast timescales.[9]

Methodology:

-

Pump-Probe Setup: The experiment utilizes two ultrashort laser pulses. The "pump" pulse excites the sample, creating a population of excitons. The "probe" pulse, with a variable time delay, passes through the excited region of the sample.[9]

-

Excitation: The pump pulse has a photon energy sufficient to create excitons in the material.

-

Probing the Excited State: The change in the absorption of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This change in absorption is due to processes such as ground-state bleaching, stimulated emission, and excited-state absorption.[9]

-

Data Acquisition: The transmitted or reflected probe beam is directed to a detector, and the differential absorption signal (ΔA) is recorded at various time delays.

-

Kinetic Analysis: By fitting the decay of the TA signal, the lifetimes of the excitonic states can be determined. The spectral evolution of the TA signal can provide insights into this compound cooling, dissociation into free carriers, or trapping at defect sites.

Visualization of Concepts and Workflows

To further clarify the concepts and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Formation pathways of Frenkel and Wannier-Mott excitons.

Caption: Workflow for photoluminescence spectroscopy of excitons.

Caption: Workflow for transient absorption spectroscopy of excitons.

Relevance to Drug Development

The distinct properties of Frenkel and Wannier-Mott excitons are being harnessed in the development of novel biosensing platforms for drug discovery and screening.[10] The sensitivity of excitonic properties to the local environment makes them excellent reporters for molecular binding events.

This compound-Based Biosensors: Biosensors can be designed where the binding of a target molecule (e.g., a drug candidate to its protein target) in proximity to a material hosting excitons perturbs the excitonic states. This perturbation can manifest as a change in the photoluminescence intensity, energy, or lifetime, which can be detected with high sensitivity.

-

Frenkel Excitons in Organic Biosensors: Organic materials, which host Frenkel excitons, are particularly attractive for biosensing due to their biocompatibility and the ease with which their surfaces can be functionalized to immobilize biomolecules. The localized nature of Frenkel excitons makes them highly sensitive to surface-level interactions.

-

Wannier-Mott Excitons in Semiconductor Biosensors: Semiconductor nanocrystals (quantum dots), which exhibit Wannier-Mott excitons, are also widely used in biosensing. Their bright and stable photoluminescence, with size-tunable emission wavelengths, makes them excellent labels for tracking drug molecules and their interactions within cells.

Drug Screening Applications: High-throughput screening assays can be developed based on these excitonic principles. For instance, an array of potential drug compounds could be tested for their ability to inhibit a specific enzyme reaction that produces a change in the local environment of an excitonic material, leading to a detectable optical signal.[11] The rapid and sensitive nature of such assays can significantly accelerate the early stages of drug discovery.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. ossila.com [ossila.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. studylib.net [studylib.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Biosensors: new approaches in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular biosensors for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

dynamics of exciton formation and recombination

An In-Depth Technical Guide to the Dynamics of Exciton Formation and Recombination

Introduction

Excitons, quasi-particles formed by a Coulomb-bound electron-hole pair, are fundamental to the optical and electronic properties of semiconductors and insulators.[1] Their formation, diffusion, and subsequent recombination govern the efficiency of a wide range of optoelectronic devices, including solar cells, light-emitting diodes (LEDs), and lasers.[2][3] Understanding the intricate dynamics of these processes is therefore critical for the rational design and development of novel materials and technologies. This guide provides a detailed overview of the core principles of this compound formation and recombination, outlines key experimental methodologies used to probe these dynamics, and presents a summary of quantitative data for various material systems.

The Lifecycle of an this compound: Formation and Recombination

The journey of an this compound begins with the absorption of a photon with energy greater than or equal to the material's bandgap, which promotes an electron from the valence band to the conduction band, leaving behind a positively charged hole.[1] Due to the electrostatic Coulomb attraction, the electron and hole can form a bound state—the this compound.[1] This newly formed this compound exists for a finite period, its lifetime, before it recombines, releasing its energy through various pathways.

This compound Formation

The formation of excitons following non-resonant optical excitation is an ultrafast process. Initially, photoexcitation creates a population of hot, unbound electron-hole pairs. These charge carriers then rapidly lose their excess energy through scattering processes, such as carrier-phonon scattering, relaxing to their respective band minima. Once the kinetic energy of the electron and hole is less than the this compound binding energy, they can efficiently form a stable excitonic state.[4] Studies using femtosecond pump-probe spectroscopy have shown that this compound formation times can range from sub-picosecond to several picoseconds, depending on the material and the excitation energy.[4][5]

This compound Recombination Pathways

Once formed, an this compound will eventually recombine. The specific pathway and its timescale are crucial determinants of a material's optical properties. The primary recombination mechanisms are radiative recombination and non-radiative recombination.

Radiative Recombination: This process involves the direct annihilation of the electron and hole, resulting in the emission of a photon. This is the principle behind the operation of LEDs and lasers. The lifetime of this process can range from picoseconds to nanoseconds and is a key factor in determining the photoluminescence quantum yield (PLQY) of a material.[6][7]

Non-Radiative Recombination: In these pathways, the this compound's energy is dissipated as heat (phonons) or transferred to other charge carriers rather than being emitted as light. These processes are typically detrimental to the performance of light-emitting devices.

-

Auger Recombination: This is a dominant non-radiative pathway at high carrier densities. In this three-particle process, an electron-hole pair recombines, but instead of emitting a photon, the energy is transferred to a third charge carrier (either an electron or a hole), exciting it to a higher energy level.[8][9] This process is particularly significant in quantum dots and other quantum-confined systems.[7][10][11] The rate of Auger recombination is strongly dependent on the number of excitons present.[10]

-

Bimolecular Recombination (this compound-Exciton Annihilation): At high this compound concentrations, two excitons can interact. One this compound recombines non-radiatively, transferring its energy to the other, which is then excited to a higher state or dissociates.[12][13] This process becomes a significant loss mechanism in organic semiconductors and other materials under intense excitation.[12][14]

-

Defect-Mediated Recombination (Shockley-Read-Hall): Recombination can also occur at defect sites or "traps" within the material's crystal lattice. These traps provide an intermediate energy level within the bandgap, facilitating the non-radiative recombination of electrons and holes.

Experimental Protocols for Probing this compound Dynamics

Studying the femtosecond to nanosecond timescales of this compound dynamics requires sophisticated spectroscopic techniques with high temporal resolution.

Transient Absorption (TA) Spectroscopy

Transient Absorption (TA), or pump-probe, spectroscopy is a powerful technique for investigating the dynamics of excited states.[15][16]

Methodology:

-

Excitation (Pump): An ultrashort, high-intensity "pump" laser pulse excites the sample, creating a population of excitons.

-

Probing: A second, lower-intensity, broadband "probe" pulse arrives at the sample at a variable time delay (Δt) after the pump pulse.

-

Detection: The change in the absorbance of the probe pulse (ΔA) is measured as a function of both wavelength and the time delay Δt.

-

Data Analysis: The resulting TA spectrum reveals features such as ground-state bleaching (depletion of the ground state), stimulated emission (emission from the excited state induced by the probe), and photoinduced absorption (absorption from the excited state to higher energy states). By tracking the decay of these features over time, one can extract the lifetimes of the various excited state species, including excitons.[5][17]

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL directly measures the decay of the light emitted from a sample following pulsed excitation. It is particularly sensitive to radiative recombination processes.

Methodology:

-

Excitation: A short laser pulse excites the sample.

-

Emission Collection: The resulting photoluminescence (PL) is collected and directed into a high-speed detector, such as a streak camera or a system based on time-correlated single-photon counting (TCSPC).

-

Temporal Analysis: The detector records the arrival time of the emitted photons relative to the excitation pulse.

-

Data Analysis: By building a histogram of photon arrival times, a PL decay curve is constructed. Fitting this curve with exponential decay functions yields the lifetimes of the emissive species.[7][18] In many cases, the decay is multi-exponential, reflecting the presence of different recombination pathways (e.g., single this compound decay, bithis compound decay, trion decay).[17]

Quantitative Data on this compound Dynamics

The are highly dependent on the material system. The following tables summarize key quantitative data from the literature.

Table 1: this compound Formation Times

| Material System | Excitation Condition | Formation Time | Experimental Technique | Reference |

| 2D WS₂ Monolayer | Resonant (~2.0 eV) | ~150 fs | Femtosecond Pump-Probe | [5] |

| 2D WS₂ Monolayer | Non-resonant (~3.1 eV) | ~500 fs | Femtosecond Pump-Probe | [5] |

| 2D WSe₂ Monolayer | Non-resonant | Sub-picosecond | Optical Pump/Mid-IR Probe | [4] |

| GaAs Quantum Wells | Resonant | < 500 fs | Femtosecond Spectroscopy | [19] |

Table 2: this compound and Multi-Exciton Recombination Lifetimes

| Material System | Excitonic State | Lifetime | Recombination Mechanism | Experimental Technique | Reference |

| CdSe/CdS/CdZnS QDs | Bithis compound | Sub-nanosecond | Auger Recombination | Time-Resolved PL | [7] |

| CdSe/CdS/CdZnS QDs | Single this compound | Tens of nanoseconds | Radiative | Time-Resolved PL | [7] |

| "Giant" CdSe/CdS NCs | Multiexcitons | Dramatically increased | Suppressed Auger | Transient PL | [11] |

| CdS Nanorods | 20-Exciton State | ~0.7 ps | Auger Recombination | Transient Absorption | [10] |

| CdS Nanorods | Bithis compound State | ~2 ns | Auger Recombination | Transient Absorption | [10] |

| CsPbBr₃ Nanocrystals | Single this compound | ~500 ps+ | Radiative | Transient Absorption | [17] |

| CsPbBr₃ Nanocrystals | Bithis compound/Trion | ~50-100 ps | Auger Recombination | Transient Absorption | [17] |

| CsPbBr₃ Single Crystal | Single this compound (300 K) | 15.5 ns | Radiative | Time-Resolved PL | [18] |

| CsPbBr₃ Single Crystal | Single this compound (26 K) | 0.1 ns | Radiative | Time-Resolved PL | [18] |

| Violanthrone-79 Film | Singlet this compound | ~100-200 ps | Singlet Fission | Transient Absorption | [20][21] |

Conclusion

The are complex, ultrafast processes that are fundamental to the behavior of optoelectronic materials. Formation typically occurs on a sub-picosecond timescale following carrier relaxation, while recombination can proceed through multiple competing radiative and non-radiative channels over picosecond to nanosecond timescales. Non-radiative pathways, particularly Auger and bimolecular recombination, become dominant at high this compound densities and represent critical loss mechanisms in devices. Advanced ultrafast spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, are indispensable tools for elucidating these intricate dynamics. The quantitative understanding of these processes across different material platforms is essential for engineering next-generation materials with enhanced efficiency for applications in energy, lighting, and quantum information.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quantum Dot this compound Recombination [acemate.ai]

- 3. Recombination dynamics and excitonic properties in 2D hybrid perovskites [inis.iaea.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. repository.utm.md [repository.utm.md]

- 8. web.stanford.edu [web.stanford.edu]

- 9. cmt.sogang.ac.kr [cmt.sogang.ac.kr]

- 10. osti.gov [osti.gov]

- 11. Suppressed Auger Recombination in “Giant” Nanocrystals Boosts Optical Gain Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamical this compound decay in organic materials: the role of bimolecular recombination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Controlling this compound/Exciton Recombination in 2-D Perovskite Using this compound–Polariton Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. arxiv.org [arxiv.org]

- 19. ee.stanford.edu [ee.stanford.edu]

- 20. scispace.com [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

Singlet and Triplet Excitons in Organic Semiconductors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of singlet and triplet excitons in organic semiconductors, tailored for researchers, scientists, and professionals in drug development who may utilize these materials in various applications, including biosensing, photodynamic therapy, and bioimaging. The document details the fundamental principles governing exciton formation and dynamics, presents key quantitative data for common organic semiconductors, outlines detailed experimental protocols for their characterization, and provides visual representations of the critical photophysical processes.

Core Concepts: Singlet vs. Triplet Excitons

In organic semiconductors, the absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating a bound electron-hole pair known as an this compound. The spin states of the electron and the hole determine the nature of the this compound.

Singlet Excitons (S₁): In a singlet this compound, the spin of the excited electron is anti-parallel to the spin of the hole in the HOMO. According to the principles of quantum mechanics, the total spin quantum number (S) is 0. Singlet excitons are radiatively "allowed," meaning they can readily decay back to the ground state (S₀) by emitting a photon, a process known as fluorescence . This radiative decay is typically fast, occurring on the nanosecond timescale.[1]

Triplet Excitons (T₁): In a triplet this compound, the spin of the excited electron is parallel to the spin of the hole. The total spin quantum number (S) is 1. The transition from a triplet state to the singlet ground state is spin-forbidden, making their radiative decay, known as phosphorescence , a much slower process, often occurring on the microsecond to second timescale.[2] Due to their longer lifetimes, triplet excitons can diffuse over longer distances within the material.[3]

The formation ratio of singlet to triplet excitons under electrical excitation is typically 1:3 due to spin statistics.[4][5] However, this ratio can be influenced by various factors in different materials and device architectures.

Quantitative Data of this compound Properties

The properties of singlet and triplet excitons, such as their binding energy, lifetime, and diffusion length, are critical parameters that dictate the performance of organic semiconductor devices. The following tables summarize these properties for several common organic semiconductors.

| Organic Semiconductor | Singlet Binding Energy (eV) | Triplet Binding Energy (eV) | Singlet Lifetime (ns) | Triplet Lifetime (µs) | Singlet Diffusion Length (nm) | Triplet Diffusion Length (nm) | Singlet:Triplet Formation Ratio (Electrical Excitation) |

| Pentacene | ~0.5[2] | ~1.0[2] | 0.08 - 12.3[6] | 24.0[6] | 10 - 60 | 1000 - 4000[2] | 1:3 (theoretical) |

| C60 | ~0.5 - 1.0 | ~1.5 | 1.2[3] | 40 | 7 - 40[3][7] | >100 | 1:3 (theoretical) |

| Alq₃ | ~0.5 - 1.0 | - | 12 - 18 | >10 | 5 - 20 | >100 | ~1:4[4] |

| PTB7 | - | - | 0.093 | 0.8 | - | - | - |

Note: The values presented are approximate and can vary depending on the material's purity, morphology (crystalline vs. amorphous), and the experimental conditions.

Key Photophysical Processes and Signaling Pathways

The dynamics of singlet and triplet excitons are governed by a series of competing radiative and non-radiative decay pathways. Understanding these processes is crucial for controlling and optimizing the behavior of organic semiconductor-based devices.

Jablonski Diagram of this compound Pathways

The following diagram illustrates the primary photophysical processes involving singlet and triplet excitons.

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for singlet and triplet excitons.

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC)

Intersystem Crossing (ISC) is a non-radiative process where a singlet this compound converts into a triplet this compound. This spin-forbidden transition is facilitated by spin-orbit coupling, which is more significant in molecules containing heavy atoms.

Reverse Intersystem Crossing (RISC) is the opposite process, where a triplet this compound converts back into a singlet this compound. This process is thermally activated and is crucial for technologies like Thermally Activated Delayed Fluorescence (TADF) in OLEDs, which allows for the harvesting of triplet excitons to enhance device efficiency.

Caption: The interplay between Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC).

Singlet Fission and Triplet-Triplet Annihilation

Singlet Fission (SF) is a process where one high-energy singlet this compound splits into two lower-energy triplet excitons.[8] This process is spin-allowed and can be highly efficient in certain organic materials where the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≈ 2 * E(T₁)).[2] Singlet fission is a promising mechanism for enhancing the efficiency of organic solar cells by generating two electron-hole pairs from a single photon.[9]

Triplet-Triplet Annihilation (TTA) , also known as triplet fusion, is the reverse process of singlet fission.[10] Two triplet excitons combine to form one higher-energy singlet this compound.[10] This up-conversion process is utilized in applications like triplet-triplet annihilation upconversion (TTA-UC) for converting low-energy photons to higher-energy light.[11]

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. amolf.nl [amolf.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Transient Absorption Spectroscopy [scholarblogs.emory.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. diva-portal.org [diva-portal.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Triplet-triplet annihilation - Wikipedia [en.wikipedia.org]

- 11. research.chalmers.se [research.chalmers.se]

Principles of Exciton-Polariton Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exciton-polaritons are hybrid quasiparticles that emerge from the strong coupling of excitons and photons within a semiconductor microcavity. Their bosonic nature allows them to undergo a phase transition into a macroscopic quantum state known as an this compound-polariton condensate. This phenomenon, analogous to Bose-Einstein condensation (BEC), occurs at significantly higher temperatures than its atomic counterpart due to the extremely light effective mass of polaritons. This technical guide provides an in-depth exploration of the core principles of this compound-polariton condensation, detailing the underlying physics, key experimental methodologies for their characterization, and a summary of critical parameters across various material platforms. The content is tailored for researchers and scientists, with a particular focus on the quantitative aspects and experimental protocols relevant to the field.

Core Principles of this compound-Polariton Condensation

The formation of an this compound-polariton condensate is a quantum phenomenon rooted in the principles of strong light-matter coupling and Bose-Einstein statistics.

1.1. Excitons and Cavity Photons: The Building Blocks

-

Excitons: In a semiconductor, an absorbed photon can excite an electron from the valence band to the conduction band, leaving behind a positively charged "hole." The Coulomb attraction between the electron and the hole can bind them together to form a quasi-particle called an this compound. Excitons are bosonic in nature at low densities.

-

Microcavities: A semiconductor microcavity is an optical resonator, typically formed by two highly reflective distributed Bragg reflectors (DBRs), that confines photons of specific energies.[1] The quality of the cavity is determined by its Q-factor, which quantifies the photon lifetime within the cavity.

1.2. Strong Coupling Regime and the Birth of Polaritons

When the interaction strength between excitons and cavity photons surpasses their individual decay rates, the system enters the strong coupling regime. In this regime, the this compound and photon states are no longer independent but hybridize to form new eigenstates: the upper polariton (UP) and the lower polariton (LP).[1] This hybridization leads to an anti-crossing behavior in the energy-momentum dispersion relation, with the energy separation at the point of resonance known as the Rabi splitting.[1][2]

1.3. Bose-Einstein Condensation of Polaritons

This compound-polaritons, being composite bosons, can undergo a phase transition to a Bose-Einstein condensate. This transition is characterized by the macroscopic occupation of the lowest energy quantum state. Several key factors distinguish polariton condensation from traditional atomic BEC:

-

Non-Equilibrium Nature: Due to the finite lifetime of photons in the microcavity, polaritons have a limited lifespan and must be continuously replenished by an external pump source. This makes polariton condensates an inherently non-equilibrium phenomenon, existing in a steady state where pumping and decay are balanced.

-

High Critical Temperature: The effective mass of a lower polariton is extremely small (typically 10⁻⁴ to 10⁻⁵ times the free electron mass), which theoretically allows for condensation to occur at much higher temperatures, even up to room temperature in some materials.[1]

-

Bosonic Stimulation: The condensation process is driven by bosonic final-state stimulation, where the scattering of polaritons into a state is enhanced by the number of polaritons already occupying that state.

The dynamics of the condensate can be theoretically described by a mean-field approach using the generalized Gross-Pitaevskii equation, which includes terms for pumping and dissipation to account for the non-equilibrium nature of the system.

Quantitative Data on this compound-Polariton Systems

The following tables summarize key experimental parameters for this compound-polariton condensation in various material systems, facilitating a comparative analysis.

Table 1: Key Parameters of Inorganic Semiconductor-Based Polariton Systems

| Material System | This compound Binding Energy (meV) | Rabi Splitting (meV) | Condensation Threshold | Critical Temperature (K) | Polariton Lifetime (ps) | Coherence Length/Time |

| GaAs/AlGaAs | ~10[3] | 10.1[2][4] | - | 5[2] | ~270[3] | - |

| CdTe/CdMgTe | ~10[5] | 26[5] | 1.4 kW/cm²[6] | 16-20[6] | - | - |

Table 2: Key Parameters of Organic and Perovskite-Based Polariton Systems

| Material System | This compound Binding Energy (meV) | Rabi Splitting (meV) | Condensation Threshold | Critical Temperature (K) | Polariton Lifetime (ps) | Coherence Length/Time |

| Organic (Anthracene) | - | - | - | Room Temperature | - | - |

| CsPbCl₃ Perovskite | - | 270[5] | - | Room Temperature | - | - |

| CsPbBr₃ Perovskite | 40-75[5] | - | 0.53 W/cm² | Room Temperature | - | 1.7 ps[7] |

| 2D Perovskites | ~400[5] | ~200[8] | 6.76 fJ/pulse[9] | Room Temperature | >20[10] | g⁽¹⁾ ≈ 0.6[9] |

Experimental Protocols

Characterizing this compound-polariton condensates requires a suite of specialized optical spectroscopy techniques. Below are detailed methodologies for key experiments.

3.1. Sample Fabrication

-

Inorganic Semiconductor Microcavities (e.g., GaAs):

-

Method: Molecular Beam Epitaxy (MBE) is the primary technique for growing high-quality, single-crystal layers.[11][12][13]

-

Protocol:

-

Start with a suitable substrate, such as a GaAs wafer.

-

Grow the bottom DBR mirror by depositing alternating layers of high and low refractive index materials (e.g., AlAs and Al₀.₂Ga₀.₈As).[2] The thickness of each layer is a quarter of the target wavelength.

-

Grow the cavity layer, which contains one or more quantum wells (e.g., GaAs) at the antinodes of the optical field.[5]

-

Grow the top DBR mirror with a similar structure to the bottom DBR.

-

The entire process is conducted in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr) to ensure high purity.[11][12]

-

-

-

Organic and Perovskite Microcavities:

-

Method: Solution processing techniques are commonly used due to the nature of the active materials.[14][15][16][17]

-

Protocol:

-

Prepare a precursor solution of the organic or perovskite material in a suitable solvent (e.g., DMF, DMSO).[17]

-

Deposit the bottom DBR mirror on a substrate.

-

Spin-coat the active material solution onto the DBR-coated substrate to form a thin film.

-

Anneal the film to induce crystallization.

-

Deposit the top DBR mirror.

-

-

3.2. Angle-Resolved Photoluminescence (ARPL) Spectroscopy

-

Objective: To measure the energy-momentum dispersion of the polaritons and identify the ground state of the condensate.

-

Experimental Setup:

-

A non-resonant laser is used to excite the sample, creating a population of excitons.

-

The photoluminescence (PL) emitted from the sample is collected by an objective lens.

-

The back focal plane of the objective, which corresponds to the momentum (k-space) of the emitted photons, is imaged onto the entrance slit of a spectrometer.[18]

-

The spectrometer disperses the light by energy, and a CCD camera records the resulting two-dimensional image of energy versus in-plane momentum.

-

-

Data Analysis: The ARPL image reveals the upper and lower polariton branches. Above the condensation threshold, a massive population buildup and line-width narrowing will be observed at the ground state (typically at k=0).

3.3. Coherence Measurements

-

3.3.1. First-Order Coherence (g⁽¹⁾): Spatial and Temporal

-

Objective: To measure the phase correlation of the condensate in space and time.

-

Method: A Michelson interferometer is commonly employed.[8][19][20][21][22][23]

-

Protocol for Spatial Coherence:

-

The real-space image of the condensate emission is directed into a Michelson interferometer.

-

One arm of the interferometer contains a retroreflector to invert one of the images.

-

The two images (one inverted) are recombined with a slight shear, creating an interference pattern on a CCD camera.

-

The visibility of the interference fringes, V = (I_max - I_min) / (I_max + I_min), is a measure of the first-order spatial coherence, g⁽¹⁾(Δr).[19] A high visibility over a large spatial separation indicates long-range spatial coherence.

-

-

Protocol for Temporal Coherence:

-

The emission from a single point on the condensate is directed into the Michelson interferometer.

-

The path length of one arm is varied, introducing a time delay (Δt) between the two beams.

-

The visibility of the interference fringes is measured as a function of the time delay. The decay of the fringe visibility gives the coherence time.

-

-

-

3.3.2. Second-Order Coherence (g⁽²⁾): Photon Statistics

-

Objective: To probe the temporal correlations of photon emission and distinguish between coherent, thermal, and single-photon light sources.

-

Method: A Hanbury Brown and Twiss (HBT) setup is used.[24][25][26][27][28]

-

Protocol:

-

The emission from the condensate is directed onto a 50/50 beamsplitter.

-

The two output beams are focused onto two single-photon detectors.

-

A time-to-digital converter measures the time difference between photon arrivals at the two detectors.

-

A histogram of these time differences is constructed to determine the second-order correlation function, g⁽²⁾(τ).

-

-

-

Data Analysis:

-

g⁽²⁾(0) = 1 indicates a coherent state (Poissonian photon statistics), characteristic of a condensate.

-

g⁽²⁾(0) > 1 indicates a thermal or bunched state.

-

g⁽²⁾(0) < 1 indicates an anti-bunched state (single-photon emission).

-

3.4. Time-Resolved Photoluminescence (TRPL) Spectroscopy

-

Objective: To measure the lifetime of the polaritons and study the dynamics of condensate formation and decay.

-

Method: Time-Correlated Single Photon Counting (TCSPC).[4][29][30][31]

-

Protocol:

-

The sample is excited with a pulsed laser with a high repetition rate.

-

The emitted photons are detected by a single-photon detector.

-

The TCSPC electronics measure the time delay between the laser pulse and the detection of a photon.

-

A histogram of these delay times is built up over many pulses, revealing the decay of the photoluminescence intensity over time.

-

-

Data Analysis: The decay curve is fitted with an exponential function to extract the polariton lifetime.

Visualizations of Core Concepts and Workflows

4.1. Energy Level Diagram of Strong Coupling

Caption: Energy dispersion of this compound-polaritons.

4.2. Workflow of this compound-Polariton Condensation

Caption: this compound-polariton condensation workflow.

4.3. Experimental Workflow for Coherence Measurement

Caption: Coherence measurement workflow.

Conclusion

This compound-polariton condensation represents a fascinating manifestation of quantum mechanics on a macroscopic scale within a solid-state system. The ability to create and manipulate these condensates at elevated temperatures opens up exciting possibilities for the development of novel low-threshold coherent light sources, all-optical logic circuits, and quantum simulators. This guide has provided a foundational understanding of the core principles, a comparative overview of key parameters in different material systems, and detailed experimental protocols for the characterization of these quantum fluids of light. Continued research into new materials and advanced experimental techniques will undoubtedly unlock the full potential of this compound-polariton condensates for both fundamental science and technological applications.

References

- 1. Semiconductor microcavities: towards polariton lasers | Materials Research Society Internet Journal of Nitride Semiconductor Research | Cambridge Core [cambridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. boulderschool.yale.edu [boulderschool.yale.edu]

- 6. ohadi.group [ohadi.group]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Spatial coherence of a polariton condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular-beam epitaxy - Wikipedia [en.wikipedia.org]

- 12. The Molecular-Beam Epitaxy (MBE) Process | Cadence [resources.pcb.cadence.com]

- 13. mdpi.com [mdpi.com]

- 14. Solution Processed Polymer-ABX4 Perovskite-Like Microcavities | MDPI [mdpi.com]

- 15. chinesechemsoc.org [chinesechemsoc.org]

- 16. A perspective on the recent progress in solution-processed methods for highly efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Towards the environmentally friendly solution processing of metal halide perovskite technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. arxiv.org [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. asp.uni-jena.de [asp.uni-jena.de]

- 21. edmundoptics.com [edmundoptics.com]

- 22. lighttrans.com [lighttrans.com]

- 23. The Michelson Interferometer Experimental Setup [newport.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. fiveable.me [fiveable.me]

- 27. mpl.mpg.de [mpl.mpg.de]

- 28. Hanbury Brown and Twiss effect - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. OPG [opg.optica.org]

- 31. Time-resolved surface plasmon polariton coupled this compound and bithis compound emission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exciton Behavior in Low-Dimensional Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitons, quasiparticles formed from a Coulomb-bound electron-hole pair, are dominant players in the optical and electronic properties of low-dimensional materials. Due to quantum confinement and reduced dielectric screening, these materials exhibit remarkably stable excitons with large binding energies, governing phenomena from light emission to energy transport. This guide provides a comprehensive technical overview of exciton behavior in key low-dimensional systems: transition metal dichalcogenides (TMDs), 2D halide perovskites, and single-walled carbon nanotubes (SWCNTs). We present a synthesis of quantitative data, detail the experimental protocols used to probe excitonic states, and provide visual workflows and diagrams of core excitonic processes.

Core Concepts of this compound Behavior

An this compound is formed when a photon with sufficient energy excites an electron from the valence band to the conduction band, leaving behind a positively charged "hole". In low-dimensional materials, the strong Coulomb interaction between this electron and hole binds them into a neutral quasiparticle.[1] This binding is significantly enhanced compared to bulk materials because of the reduced dimensionality and weaker dielectric screening from the surrounding environment.[2]

This compound dynamics are dictated by a series of competing pathways:

-

Formation: Occurs after photoexcitation, where free electrons and holes thermalize and bind. In van der Waals heterostructures, a critical formation mechanism involves the tunneling of charge carriers between layers to form interlayer excitons.[3][4]

-

Radiative Recombination: The electron and hole annihilate, emitting a photon. This is the primary mechanism for photoluminescence (PL). The intrinsic radiative lifetime can range from picoseconds at low temperatures to nanoseconds at room temperature.[5][6]

-

Non-Radiative Recombination: Energy is dissipated through other channels, such as defect-assisted recombination or phonon emission, without producing light. This process reduces the photoluminescence quantum yield.[7]

-

This compound-Exciton Annihilation (EEA): At high this compound densities, two excitons can collide, resulting in the non-radiative recombination of one or both.[8][9] This is a significant loss mechanism under high-intensity excitation.[10][11]

-

Dissociation: The this compound unbinds into a free electron and hole, typically driven by thermal energy or an external electric field.

Quantitative this compound Properties in Low-Dimensional Materials

The behavior of excitons varies significantly across different material systems. The following tables summarize key quantitative properties for three major classes of low-dimensional materials.

Transition Metal Dichalcogenides (TMDs)

Monolayer TMDs (e.g., MoS₂, WSe₂) are direct bandgap semiconductors with exceptionally large this compound binding energies, making their excitonic properties robust even at room temperature.[1][2]

| Property | Material | Value | Temperature | Citation |

| Binding Energy | Monolayer MoS₂ | ~500 meV | Room Temp. | |

| Monolayer WSe₂ | ~370 meV | Room Temp. | ||

| Monolayer WS₂ | ~710 meV | Room Temp. | [12] | |

| Radiative Lifetime (A this compound) | Monolayer MoS₂ | ~5 ps | 4 K | [5] |

| Monolayer MoS₂ | ~1 ns | 300 K | [5] | |

| Monolayer WSe₂ | 2.1 ps | 4 K | [13] | |

| Monolayer WSe₂ | 1.8 ns | 300 K | [13] | |

| Interlayer (MoS₂/WS₂) | 20 ns | 300 K | [6] | |

| Diffusion Coefficient | Monolayer MoS₂ | 1.5 - 22.5 cm²/s | Room Temp. | [14][15] |

| Monolayer WSe₂ | 2 - 20 cm²/s | Room Temp. | [16] |

2D Halide Perovskites

Two-dimensional Ruddlesden-Popper perovskites form natural quantum well structures, leading to strong quantum and dielectric confinement with high this compound binding energies.[17]

| Property | Material | Value | Temperature | Citation |

| Binding Energy | (PEA)₂PbI₄ | ~220-265 meV | Room Temp. | [18][19] |

| (BA)₂PbI₄ | 149 - 210 meV | > 40 K | ||

| Lifetime (Intrinsic) | (PEA)₂PbI₄ | ~185 ns | Room Temp. | [19] |

| Bithis compound Lifetime | (PEA)₂PbI₄ | ~80 ps | Room Temp. | [19] |

| This compound-Exciton Annihilation Rate | (PEA)₂PbI₄ | Suppressed by 1 order of magnitude with strong polariton coupling | Room Temp. | [20] |

Single-Walled Carbon Nanotubes (SWCNTs)

The one-dimensional nature of SWCNTs leads to extremely strong Coulomb interactions and tightly bound excitons that dominate their optical processes.[9]

| Property | Material | Value | Temperature | Citation |

| Binding Energy | 1.4 nm diameter SWNTs | ~270 meV | Room Temp. | [21] |

| Diffusion Length | Air-suspended SWCNTs | 610 nm | Room Temp. | [9] |

| This compound-Exciton Annihilation | Air-suspended SWCNTs | Highly efficient due to long diffusion lengths | Room Temp. | [8] |

Logical and Experimental Workflows

Visualizing the complex processes and experimental setups is crucial for understanding this compound behavior. The following diagrams, rendered in Graphviz, illustrate key logical pathways and experimental workflows.

Logical Pathways

Caption: General lifecycle of an this compound from photoexcitation to recombination.

Caption: Mechanism of interlayer this compound formation in a TMD heterostructure.[4][22]

Experimental Workflows

Caption: Workflow for a typical pump-probe transient absorption experiment.[23]

Caption: Standard workflow for acquiring a photoluminescence (PL) spectrum.[24]

Detailed Experimental Protocols

Protocol: Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the decay dynamics and lifetime of excitonic states.

Methodology:

-

Sample Preparation: Exfoliate or grow the low-dimensional material onto a suitable substrate (e.g., SiO₂/Si, quartz). For liquid-exfoliated samples, deposit a thin film. Ensure the sample is mounted securely in a cryostat for temperature-dependent measurements or on a microscope stage for room temperature analysis.

-

Excitation: Use a pulsed laser source (e.g., Ti:Sapphire laser with frequency doubling) with a pulse duration significantly shorter than the expected decay lifetime (typically fs to ps range). Tune the laser wavelength to an energy above the material's bandgap to ensure efficient this compound generation.

-

Signal Collection: Position a high-numerical-aperture microscope objective over the sample to both focus the excitation laser and collect the emitted photoluminescence.

-

Wavelength Selection: The collected PL is passed through a monochromator to select the specific emission wavelength corresponding to the excitonic state of interest (e.g., the A this compound peak).

-

Detection: The time-resolved signal is detected using a high-speed photodetector, such as a streak camera or a single-photon avalanche diode (SPAD) coupled with time-correlated single-photon counting (TCSPC) electronics.

-

Data Acquisition: The TCSPC system builds a histogram of photon arrival times relative to the laser excitation pulse. This histogram represents the decay of the PL intensity over time.

-

Analysis: Fit the resulting decay curve with one or more exponential functions to extract the characteristic lifetime(s) of the excitonic recombination processes.

Protocol: Femtosecond Transient Absorption (TA) Spectroscopy

Objective: To study the ultrafast dynamics of this compound formation, relaxation, and decay pathways.

Methodology:

-

System Setup: A high-repetition-rate amplified femtosecond laser system (e.g., 1-5 kHz Ti:Sapphire) is the primary source.[23]

-

Beam Splitting: The output beam is split into two paths: a high-intensity "pump" beam and a lower-intensity "probe" beam.[25]

-

Pump Path: The pump beam's wavelength is typically set by an Optical Parametric Amplifier (OPA) to resonantly excite a specific transition in the sample, creating a population of excitons. This beam travels through a motorized optical delay line, which precisely controls its arrival time at the sample.[23][25]

-

Probe Path: The probe beam is focused into a nonlinear crystal (e.g., sapphire plate) to generate a broadband "white-light" continuum, which serves as the probe pulse.[25]

-

Measurement: The pump pulse excites the sample. After a controlled time delay (τ), the broadband probe pulse passes through the excited region. The transmitted probe light is then collected and directed into a spectrometer with a multichannel detector (e.g., CCD camera).

-

Data Acquisition: The change in optical density (ΔOD) is calculated as a function of wavelength and pump-probe delay time. This is achieved by measuring the probe spectrum with the pump on (I_pump) and with the pump off (I_ref): ΔOD = -log₁₀(I_pump / I_ref).

-

Analysis: The resulting 2D map of ΔOD vs. wavelength and time reveals spectral features corresponding to ground-state bleaching, stimulated emission, and excited-state absorption. The temporal evolution of these features provides direct insight into processes like this compound formation, cooling, and recombination on femtosecond to nanosecond timescales.

Protocol: Scanning Tunneling Microscope-Induced Luminescence (STML)

Objective: To correlate local electronic structure and crystalline topography with excitonic emission at the atomic scale.[26]

Methodology:

-

Tip and Sample Preparation: An atomically sharp metallic tip (e.g., etched Ag or W) is required.[27] The sample, typically a monolayer material on a conductive substrate, must be pristine. The entire system is housed in an ultrahigh vacuum (UHV) chamber, often at cryogenic temperatures (~80 K) to reduce thermal broadening.[27][28]

-

Tunneling Junction Setup: The STM tip is brought into close proximity (a few angstroms) to the sample surface. A bias voltage (V_T) is applied between the tip and the sample, inducing a quantum tunneling current.

-

Luminescence Excitation: Inelastic tunneling electrons can excite excitons within the material. The energy for excitation is provided by the tunneling electrons (up to eV_T).

-

Photon Collection: A series of lenses and mirrors positioned near the STM tip collects the photons emitted from the tunneling junction.[27] This optical setup directs the collected light out of the UHV chamber.

-

Detection and Spectroscopy: The collected light is focused onto the entrance slit of a spectrometer coupled to a sensitive detector, such as a cooled CCD camera or a photomultiplier tube (PMT). This allows for the acquisition of a full emission spectrum.

-

Spatially-Resolved Mapping: While acquiring a topographic STM image (mapping surface height), the light emission intensity at a specific wavelength (or the entire spectrum) can be recorded simultaneously at each pixel.

-

Analysis: The resulting photon maps can be overlaid with the topography to directly correlate luminescence features (e.g., emission from defect-bound excitons) with specific atomic-scale structures on the surface.

Conclusion and Outlook

The study of excitons in low-dimensional materials is a vibrant and rapidly advancing field. The strong confinement and Coulomb interactions give rise to a rich landscape of excitonic phenomena not observable in bulk counterparts. From the robust, room-temperature excitons in TMDs to the highly mobile excitons in SWCNTs and the tunable properties of 2D perovskites, these materials offer an unprecedented platform for fundamental physics and next-generation technologies.

Future research will likely focus on controlling this compound transport, engineering interlayer this compound properties through moiré superlattices, and harnessing many-body excitonic states for quantum information applications. Advances in multimodal spectroscopic techniques, combining spatial, spectral, and temporal resolution, will be critical in unraveling the complex dynamics that govern this fascinating class of quasiparticles.

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. d-nb.info [d-nb.info]

- 4. Time-domain observation of interlayer this compound formation and thermalization in a MoSe2/WSe2 heterostructure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound radiative lifetimes in two-dimensional transition metal dichalcogenides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound-exciton annihilation in air-suspended carbon nanotubes | Research | Kato Group at RIKEN [katogroup.riken.jp]

- 9. This compound diffusion in carbon nanotubes | Research | Kato Group at RIKEN [katogroup.riken.jp]

- 10. [PDF] this compound-exciton annihilation and relaxation pathways in semiconducting carbon nanotubes. | Semantic Scholar [semanticscholar.org]

- 11. This compound–this compound annihilation and relaxation pathways in semiconducting carbon nanotubes - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. impact.ornl.gov [impact.ornl.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Controlling this compound/Exciton Recombination in 2-D Perovskite Using this compound–Polariton Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [1909.11589] Band-edge this compound Fine Structure and this compound Recombination Dynamics in Single crystals of Layered Hybrid Perovskites [arxiv.org]

- 19. Controlling this compound/Exciton Recombination in 2-D Perovskite Using this compound-Polariton Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound formation and annihilation during 1D impact excitation of carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. light-am.com [light-am.com]

- 22. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Photoluminescence Spectroscopy in WS2 Monolayers- Oxford Instruments [andor.oxinst.com]

- 24. edinst.com [edinst.com]

- 25. Scanning Tunneling Luminescence [fkf.mpg.de]

- 26. pubs.aip.org [pubs.aip.org]

- 27. pubs.aip.org [pubs.aip.org]

- 28. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

The Role of Excitons in Semiconductor Light Emission: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the fundamental role of excitons in the process of light emission in semiconductors. It is intended for researchers, scientists, and professionals in drug development who utilize semiconductor-based technologies, such as quantum dots for bioimaging. This document delves into the formation and properties of excitons, their recombination dynamics, and the key experimental techniques used for their characterization. Detailed experimental protocols, quantitative data on excitonic properties, and visual diagrams of key processes are provided to facilitate a deeper understanding of these critical quasiparticles and their impact on optoelectronic and biomedical applications.

Introduction to Excitons in Semiconductors

An exciton is a quasiparticle that exists in semiconductors and insulators, formed when an electron is promoted from the valence band to the conduction band, leaving behind a positively charged "hole" in the valence band.[1] The excited electron and the hole are bound together by the electrostatic Coulomb attraction between them.[1] This bound electron-hole pair, the this compound, is electrically neutral and can transport energy through the crystal lattice without a net transport of electric charge.[1]

The formation of excitons is a critical intermediate step in the process of light emission in many semiconductors, particularly at low temperatures.[1] When an this compound recombines, meaning the electron returns to the valence band to annihilate the hole, the energy of the bound state can be released in the form of a photon, i.e., light. The energy of the emitted photon is slightly less than the bandgap energy of the semiconductor by an amount equal to the this compound binding energy.

There are two primary types of excitons, categorized based on the extent of the electron-hole separation:

-

Frenkel Excitons: These are tightly bound excitons where the electron and hole are located on the same or adjacent atoms or molecules. They have a small radius, comparable to the size of a unit cell, and are typically found in materials with low dielectric constants, such as organic semiconductors and alkali halide crystals.[1][2] Frenkel excitons have a relatively large binding energy, on the order of 0.1 to 1 eV.[1]

-

Wannier-Mott Excitons: In contrast, Wannier-Mott excitons are weakly bound, with the electron and hole separated by a distance much larger than the lattice constant.[1] These are characteristic of conventional semiconductors like those from group III-V (e.g., GaAs) and II-VI (e.g., CdTe), which have higher dielectric constants that screen the Coulomb interaction.[1] Their binding energies are typically much smaller, ranging from a few meV to hundreds of meV.[1]

The stability and radiative efficiency of excitons are paramount in determining the performance of light-emitting devices such as light-emitting diodes (LEDs) and lasers, as well as in the application of semiconductor nanocrystals (quantum dots) as fluorescent labels in biomedical imaging.

This compound Dynamics: From Formation to Light Emission

The lifecycle of an this compound, from its creation to its eventual recombination, is a dynamic process involving several competing pathways. The efficiency of light emission is determined by the interplay between radiative and non-radiative recombination channels.

This compound Formation

Excitons are typically formed by the absorption of a photon with energy greater than or equal to the bandgap of the semiconductor. This process, known as photoexcitation, creates an electron-hole pair. If the kinetic energy of the electron and hole is sufficiently low, they can become bound by their mutual Coulomb attraction to form an this compound.

This compound Recombination Pathways

Once formed, an this compound can recombine through several mechanisms:

-

Radiative Recombination: This is the process responsible for light emission. The electron and hole in the this compound annihilate each other, resulting in the emission of a photon. The energy of the emitted photon is characteristic of the this compound's energy level. This is the desired pathway for light-emitting applications.

-

Non-Radiative Recombination: In these processes, the this compound's energy is released as heat (phonons) or transferred to other charge carriers rather than being emitted as light. Non-radiative pathways reduce the efficiency of light emission. Common non-radiative mechanisms include:

-

Trap-Assisted Recombination: Defects, impurities, or surface states within the semiconductor crystal can create energy levels within the bandgap. These can "trap" the electron or hole of the this compound, leading to recombination without photon emission.

-

Auger Recombination: In the presence of a third charge carrier, the recombination energy of an this compound can be transferred to this third carrier, exciting it to a higher energy state. This is a significant non-radiative pathway at high carrier densities.

-

The overall light emission efficiency, or quantum yield, is the ratio of radiative recombination events to the total number of recombination events.

Quantitative Properties of Excitons

The optical and electronic properties of semiconductors are significantly influenced by the characteristics of their excitons. Key quantitative parameters include this compound binding energy, lifetime, and quantum yield.

This compound Binding Energy